
2-Amino-4-methyl-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-methyl-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methyl-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide typically involves the reaction of 2-aminothiazole with appropriate sulfonamide derivatives under controlled conditions. One common method involves the use of thiourea and α-haloketones in the presence of a base, followed by sulfonation . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as recrystallization and chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-methyl-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-methyl-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Wirkmechanismus
The mechanism of action of 2-Amino-4-methyl-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes essential for the survival of microorganisms, leading to their death. It may also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
2-Amino-4-methyl-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its tetrahydrofuran-2-ylmethyl group enhances its solubility and bioavailability, making it a promising candidate for drug development.
Eigenschaften
Molekularformel |
C9H15N3O3S2 |
|---|---|
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
2-amino-4-methyl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-sulfonamide |
InChI |
InChI=1S/C9H15N3O3S2/c1-6-8(16-9(10)12-6)17(13,14)11-5-7-3-2-4-15-7/h7,11H,2-5H2,1H3,(H2,10,12) |
InChI-Schlüssel |
VVMGQQAAHMOVDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)N)S(=O)(=O)NCC2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Tert-butyl 2-methyl 3-azabicyclo[4.1.0]heptane-2,3-dicarboxylate](/img/structure/B15229858.png)

![5-(Aminomethyl)-7-chloro-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-ol](/img/structure/B15229867.png)

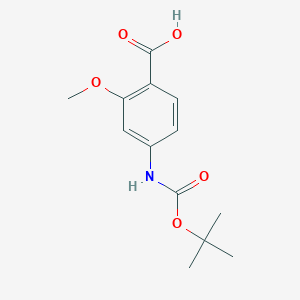
![6-Bromo-1,3-dimethyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B15229891.png)

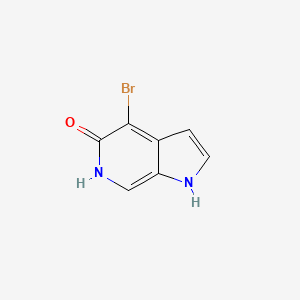
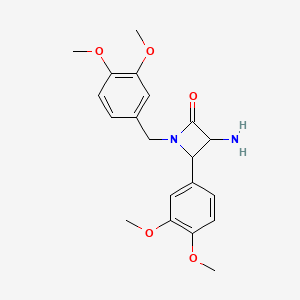
![2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B15229901.png)
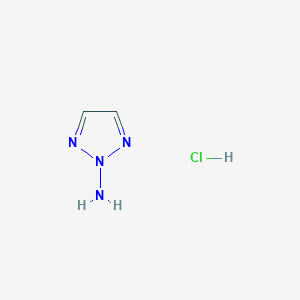
![5-Azaspiro[2.4]heptane-7-carbonitrilehydrochloride](/img/structure/B15229920.png)
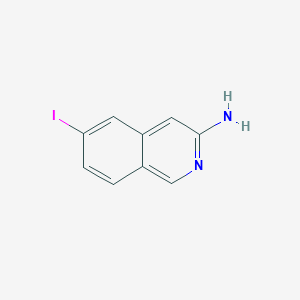
![Benzyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15229936.png)
